6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid
Overview
Description
6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid is a chemical compound with a unique structure that includes deuterium, a stable isotope of hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid typically involves multiple steps, including the introduction of deuterium atoms. One common method involves the hydrogenation of a precursor compound in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures and pressures to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid has several applications in scientific research:
Chemistry: Used as a labeled compound in tracer studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of fatty acids in biological systems.
Medicine: Potential use in drug development, particularly in the design of deuterated drugs that may exhibit improved pharmacokinetic properties.
Industry: Utilized in the synthesis of specialized materials and as a standard in analytical techniques such as mass spectrometry.
Mechanism of Action
The mechanism by which 6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid exerts its effects depends on its specific application. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to follow the compound’s transformation and interactions within biological systems. The molecular targets and pathways involved can vary, but typically include enzymes and metabolic pathways related to fatty acid metabolism.
Comparison with Similar Compounds
Similar Compounds
6,10,14-Trimethyl-2-pentadecanone: A structurally similar compound without deuterium atoms.
Hexahydrofarnesyl acetone: Another related compound with similar applications in fragrance and flavor industries.
Uniqueness
The presence of deuterium in 6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with greater precision.
Properties
IUPAC Name |
6,10,14-trimethyl-2-(trideuteriomethyl)pentadecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)/i5D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHGJZDQXIOYTH-VPYROQPTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCCC(C)CCCC(C)CCCC(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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